![molecular formula C13H23NO4 B13596970 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid: is a chiral compound with a piperidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Alkylation: The protected piperidine is then alkylated with ethyl groups under basic conditions.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated reactors and continuous flow systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential as a ligand in receptor binding studies.
- Investigated for its role in enzyme inhibition.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
- Potential applications in drug design and development.
Industry:
- Utilized in the production of fine chemicals and intermediates.
- Employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. Its chiral centers allow for specific binding to enzymes and receptors, influencing biochemical pathways. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isopropylpiperidine-2-carboxylic acid
Uniqueness:
- The ethyl group in rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid provides distinct steric and electronic properties, influencing its reactivity and binding affinity compared to its methyl and isopropyl analogs.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1 |
Clave InChI |
MPUPWISZAQOAGA-ZJUUUORDSA-N |
SMILES isomérico |
CC[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


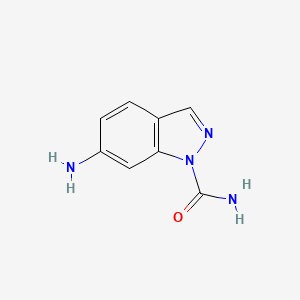
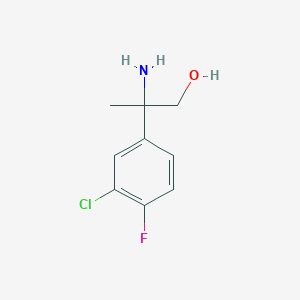

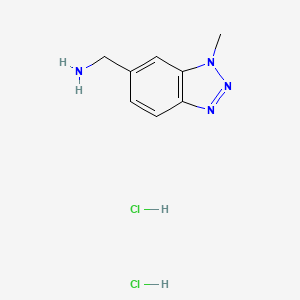


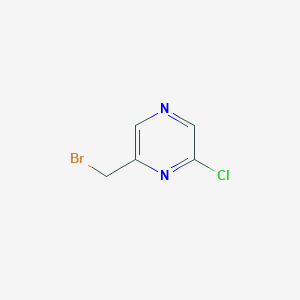
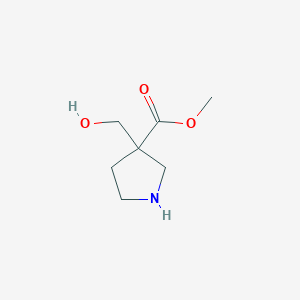
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
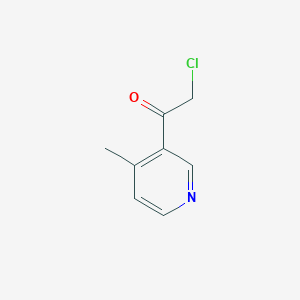
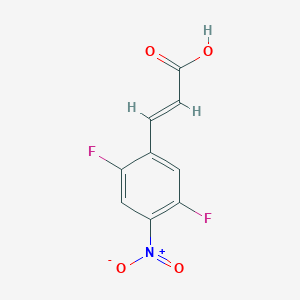
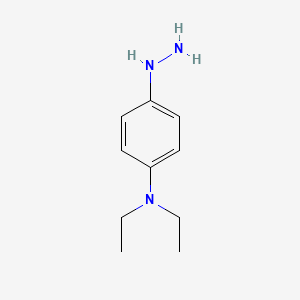
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
